flavonol 3-O-D-xylosyl-D-galactoside
CAS No.:
Cat. No.: VC1918364
Molecular Formula: C26H28O12
Molecular Weight: 532.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H28O12 |
|---|---|
| Molecular Weight | 532.5 g/mol |
| IUPAC Name | 2-phenyl-3-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |
| Standard InChI | InChI=1S/C26H28O12/c27-14-10-34-25(21(32)18(14)29)35-11-16-19(30)20(31)22(33)26(37-16)38-24-17(28)13-8-4-5-9-15(13)36-23(24)12-6-2-1-3-7-12/h1-9,14,16,18-22,25-27,29-33H,10-11H2/t14-,16-,18+,19+,20+,21-,22-,25?,26?/m1/s1 |
| Standard InChI Key | QBUWNMMELNULIT-OFIMPLMVSA-N |
| Isomeric SMILES | C1[C@H]([C@@H]([C@H](C(O1)OC[C@@H]2[C@@H]([C@@H]([C@H](C(O2)OC3=C(OC4=CC=CC=C4C3=O)C5=CC=CC=C5)O)O)O)O)O)O |
| Canonical SMILES | C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC=CC=C4C3=O)C5=CC=CC=C5)O)O)O)O)O)O |
Introduction
| Classification Level | Category |
|---|---|
| Primary Class | Flavonoids |
| Subclass | Flavonols |
| Specific Type | Glycosyloxyflavone |
| Specific Subtype | Xylosylgalactoside |
The unique glycosylation pattern of flavonol 3-O-D-xylosyl-D-galactoside distinguishes it from other flavonol glycosides and contributes to its specific biological properties .
Chemical Structure and Properties
Flavonol 3-O-D-xylosyl-D-galactoside features a flavonol backbone modified with specific sugar residues at a defined position. The systematic structure and properties of this compound have been well-characterized through various analytical methods.
Molecular Identification
The compound possesses several identifiers across chemical databases, facilitating its recognition in scientific literature:
| Identifier Type | Value |
|---|---|
| PubChem CID | 16738684 |
| CHEBI ID | 28321 |
| Molecular Formula | C₂₆H₂₈O₁₂ |
| Molecular Weight | 532.5 g/mol |
| Exact Mass | 532.15807632 Da |
| IUPAC Name | 2-phenyl-3-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one |
The compound is also known by alternative identifiers, including PubChem CID 23724476 and KEGG ID C04193, which may appear in different research contexts .
Physicochemical Properties
The physicochemical properties of flavonol 3-O-D-xylosyl-D-galactoside contribute to its biological behavior and potential applications:
| Property | Value | Significance |
|---|---|---|
| XLogP3-AA | -0.8 | Indicates moderate hydrophilicity |
| Hydrogen Bond Donor Count | 6 | Important for biological interactions |
| Hydrogen Bond Acceptor Count | 12 | Enhances water solubility and molecular recognition |
| Rotatable Bond Count | 6 | Affects conformational flexibility |
These properties, particularly its moderate hydrophilicity, suggest that flavonol 3-O-D-xylosyl-D-galactoside may have reasonable bioavailability while maintaining water solubility, which is advantageous for potential pharmaceutical applications .
Structural Features
The core structure of flavonol 3-O-D-xylosyl-D-galactoside consists of a flavonol (3-hydroxy-2-phenylchromen-4-one) with a disaccharide moiety attached at the 3-position. The specific sugar arrangement features a D-xylosyl unit linked to a D-galactosyl unit, which is then connected to the flavonol via a glycosidic bond .
The structural configuration can be represented by the InChI notation:
InChI=1S/C26H28O12/c27-14-10-34-25(21(32)18(14)29)35-11-16-19(30)20(31)22(33)26(37-16)38-24-17(28)13-8-4-5-9-15(13)36-23(24)12-6-2-1-3-7-12/h1-9,14,16,18-22,25-27,29-33H,10-11H2/t14-,16-,18+,19+,20+,21-,22-,25?,26?/m1/s1
This complex structure, particularly the configuration of the sugar moieties, is crucial for the compound's biological activities and interactions with cellular targets.
Natural Occurrence and Synthesis
Natural Sources
Flavonol 3-O-D-xylosyl-D-galactoside has been reported in biological systems, most notably in Apis cerana (Asian honey bee) . This suggests its potential role in natural biological processes, possibly including plant-pollinator interactions or defense mechanisms.
The presence of this compound in natural systems is consistent with the broader distribution of flavonoid glycosides across the plant kingdom, where they often serve as defensive compounds or signaling molecules .
Synthesis Methods
The synthesis of flavonol 3-O-D-xylosyl-D-galactoside can be achieved through multiple approaches:
| Synthesis Method | Description | Advantages |
|---|---|---|
| Natural Extraction | Isolation from biological sources | Preserves natural stereochemistry |
| Chemical Synthesis | Laboratory preparation through organic chemistry methods | Allows structural modifications |
| Synthetic Biology | Production using engineered microorganisms through fermentation processes | Potential for scaled production |
Recent advancements in synthetic biology have expanded the possibilities for producing flavonol glycosides, including flavonol 3-O-D-xylosyl-D-galactoside, through engineered microbial fermentation processes. These approaches offer potential advantages for industrial-scale production while minimizing environmental impact.
Biological Activities and Health Benefits
Pharmacological Profile
While research specifically on flavonol 3-O-D-xylosyl-D-galactoside is ongoing, the compound belongs to the flavonoid family, which exhibits a range of biological activities. Based on structural similarities with related flavonol glycosides, the following activities may be relevant:
| Biological Activity | Potential Mechanism | Research Status |
|---|---|---|
| Antioxidant | Free radical scavenging | Inferred from related compounds |
| Anti-inflammatory | Inhibition of inflammatory mediators | Under investigation |
| Antimicrobial | Disruption of microbial cell membranes | Preliminary findings |
The specific arrangement of sugar moieties in flavonol 3-O-D-xylosyl-D-galactoside may confer distinct biological activities compared to other glycosides, making it a subject of interest for biochemical research.
Structure-Activity Relationships
The biological activity of flavonol 3-O-D-xylosyl-D-galactoside is influenced by its structural features:
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The flavonol core provides antioxidant properties through its ability to donate hydrogen atoms and electrons.
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The glycosylation pattern affects water solubility, metabolic stability, and interaction with cellular targets.
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The specific combination of D-xylose and D-galactose sugars may influence receptor binding and cellular uptake.
Flavonoids vary in their biological activities based on their structure and glycosylation patterns. For comparison, flavonol 3-O-D-rhamnoside is known for strong antioxidant properties, while flavonol 3-O-D-galactoside is recognized for anti-inflammatory effects. The unique combination of sugar moieties in flavonol 3-O-D-xylosyl-D-galactoside may offer specific therapeutic advantages.
Research Status and Future Directions
Current Research Focus
Research on flavonol 3-O-D-xylosyl-D-galactoside is currently focused on several key areas:
| Research Area | Description | Significance |
|---|---|---|
| Bioavailability | Understanding absorption, distribution, and metabolism | Essential for therapeutic applications |
| Efficacy | Evaluation of biological activities in various models | Determination of potential health benefits |
| Interaction Studies | Analysis of interactions with other biological molecules | Elucidation of pharmacokinetics and pharmacodynamics |
These research directions are crucial for determining the potential of flavonol 3-O-D-xylosyl-D-galactoside as a therapeutic agent or nutritional supplement.
Analytical Methods
The analysis of flavonol 3-O-D-xylosyl-D-galactoside typically employs advanced analytical techniques:
| Analytical Method | Application | Advantages |
|---|---|---|
| UPLC-MS/MS | Identification and quantification | High sensitivity and specificity |
| NMR Spectroscopy | Structural elucidation | Detailed structural information |
| X-ray Crystallography | Three-dimensional structure | Precise spatial arrangement |
Ultra-high-performance liquid chromatography coupled with mass spectrometry (UPLC-MS/MS) has been particularly useful for analyzing flavonoids, including glycosylated derivatives like flavonol 3-O-D-xylosyl-D-galactoside, in complex biological matrices .
Future Research Directions
Several promising research directions for flavonol 3-O-D-xylosyl-D-galactoside include:
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Investigation of potential enzyme inhibitory activities, particularly against acetylcholinesterase (AChE) and cyclooxygenase-2 (COX-2), which are relevant in the treatment of neurological disorders and inflammation, respectively.
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Exploration of structure-activity relationships through the synthesis of structural analogs with modified sugar moieties.
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Development of improved formulations to enhance bioavailability and targeted delivery.
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Assessment of potential synergistic effects with other bioactive compounds.
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Clinical studies to evaluate safety and efficacy in human subjects.
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